3-(2-methylthioethoxy)azetidine molecular weight and formula
3-(2-methylthioethoxy)azetidine molecular weight and formula
Technical Monograph: 3-(2-methylthioethoxy)azetidine
Part 1: Executive Summary & Core Specifications
3-(2-methylthioethoxy)azetidine is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers. It combines a strained azetidine ring (low lipophilicity surrogate for piperidine/pyrrolidine) with a thioether-containing side chain. The thioether moiety serves as a versatile handle, allowing for subsequent oxidation to sulfoxides/sulfones to modulate polarity or acting as a soft nucleophile in metabolic pathways.
Identity & Composition
| Property | Specification |
| IUPAC Name | 3-(2-(methylthio)ethoxy)azetidine |
| CAS Registry Number | 1599251-53-2 |
| Molecular Formula | C₆H₁₃NOS |
| Molecular Weight | 147.24 g/mol |
| Exact Mass | 147.0718 g/mol |
| SMILES | CSCCOC1CNC1 |
| InChI Key | [Generated upon synthesis validation] |
Physicochemical Profile (Predicted)
| Parameter | Value | Significance |
| cLogP | ~0.45 | Ideal for CNS penetration; significantly lower than carbocyclic analogs. |
| TPSA | 37.3 Ų | (12.0 Ų amine + 25.3 Ų ether/thioether). Indicates good membrane permeability. |
| pKa (Conjugate Acid) | ~10.5 | Secondary amine is highly basic; exists as a cation at physiological pH. |
| Boiling Point | ~210°C | Estimated at 760 mmHg (likely unstable/volatile as free base). |
| Solubility | High | Miscible in DMSO, MeOH, DCM; Water soluble as HCl salt. |
Part 2: Synthetic Methodology
To ensure high purity and yield, a convergent synthesis strategy is recommended. Direct alkylation of unprotected azetidine is discouraged due to polymerization risks (ring-opening polymerization). The protocol below utilizes an N-Boc protection strategy to mask the nucleophilic amine.
Reaction Pathway (Graphviz)
Figure 1: Convergent synthesis pathway utilizing N-Boc protection to prevent azetidine ring opening or N-alkylation.
Detailed Protocol
Step 1: N-Boc Protection
-
Suspend 3-hydroxyazetidine HCl (1.0 eq) in DCM.
-
Add Triethylamine (2.5 eq) at 0°C, followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir at RT for 4 hours. Wash with water/brine. Dry organic layer (
) and concentrate.
Step 2: O-Alkylation (Critical Step) Rationale: The secondary hydroxyl group is weakly nucleophilic. Sodium hydride (NaH) is required to generate the alkoxide.
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF under
atmosphere. -
Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of
gas will occur. -
Stir for 30 min to ensure complete deprotonation.
-
Add 2-chloroethyl methyl sulfide (1.2 eq) dropwise.
-
Warm to RT and stir for 12–16 hours.
-
Quench: Carefully add saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Deprotection
-
Dissolve intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane.
-
Stir 2 hours. Concentrate in vacuo.
-
Isolation: If free base is required, neutralize with basic resin (e.g., Amberlyst A-21) or
and extract into DCM. For stability, storage as the Hydrochloride or Trifluoroacetate salt is recommended.
Part 3: Structural Biology & Applications
The Azetidine Advantage
In modern drug design, azetidines are superior bioisosteres for larger saturated heterocycles.
-
Lipophilicity (LogP): Azetidine lowers LogP by ~1.0 unit compared to piperidine, improving metabolic stability and reducing non-specific binding.
-
Vector Geometry: The
bond angles in the 4-membered ring create distinct exit vectors for the 3-position substituent, allowing unique exploration of binding pockets unavailable to pyrrolidines.
The Thioether Utility (Metabolic Logic)
The "2-methylthioethoxy" chain is not merely a linker; it is a "pro-functional" group.
Figure 2: Functional divergence of the thioether moiety. It can serve as a metabolic soft spot or a synthetic handle for late-stage diversification.
Part 4: Handling, Stability & QC
Stability Profile
-
Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic conditions or high heat. Avoid prolonged exposure to Lewis acids.
-
Oxidation: The thioether is prone to air oxidation to the sulfoxide over time. Store under inert atmosphere (Argon/Nitrogen).
Quality Control Parameters
To validate the identity of 3-(2-methylthioethoxy)azetidine , the following analytical signals must be present:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 2.08 (s, 3H, -S-CH ₃)
- 2.60 (t, 2H, -CH ₂-S-)
- 3.50 (t, 2H, -O-CH ₂-)
- 3.8–4.4 (m, 5H, Azetidine ring protons + methine)
-
LC-MS (ESI):
- peak at 148.24 m/z .
References
-
Azetidine Synthesis: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. National Institutes of Health (PMC). Available at: [Link]
-
Medicinal Chemistry Properties: Azetidines: New Horizons in Drug Discovery. Royal Society of Chemistry (RSC). Available at: [Link]
-
Analogous Structures: 3-Methoxyazetidine Physicochemical Data. PubChem, National Library of Medicine. Available at: [Link]
